REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([O:8][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1.[Cu][C:16]#[N:17].CN1C(=O)CCC1>[NH4+].[OH-]>[CH:9]1([O:8][C:5]2[CH:4]=[CH:3][C:2]([C:16]#[N:17])=[N:7][CH:6]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1 |f:3.4|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)OC1CCCCC1
|
Name
|
copper(I) cyanide
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
copper(I) cyanide
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to room temperature
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture at 180° C. for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to room temperature
|
Type
|
EXTRACTION
|
Details
|
extract with DCM
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous phase with additional DCM
|
Type
|
WASH
|
Details
|
Wash the combined organic extracts with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify the residue by chromatography on silica gel (500 g)
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (20:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)OC=1C=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 820 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |